6-Cyclopropyl-2-oxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile

Description

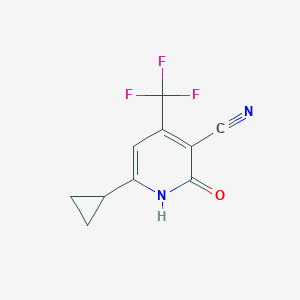

6-Cyclopropyl-2-oxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile is a pyridine derivative featuring a cyclopropyl group at position 6, a trifluoromethyl group at position 4, and a nitrile substituent at position 2.

Properties

IUPAC Name |

6-cyclopropyl-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2O/c11-10(12,13)7-3-8(5-1-2-5)15-9(16)6(7)4-14/h3,5H,1-2H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDZVNUZVPVCST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=C(C(=O)N2)C#N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopropyl-2-oxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile typically involves multiple steps, starting with the formation of the pyridine ring. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: The compound has potential medicinal applications, including the development of new drugs. Its trifluoromethyl group can enhance the biological activity and metabolic stability of pharmaceuticals.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which 6-Cyclopropyl-2-oxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The trifluoromethyl group can enhance binding affinity and selectivity, while the nitrile group can participate in hydrogen bonding interactions.

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Effects: Cyclopropyl vs. Methyl at Position 6: The cyclopropyl group in the target compound introduces steric hindrance and ring strain, which may improve metabolic stability compared to the methyl group in analogs like 6-Methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile . Cyclopropyl groups are known to reduce oxidative metabolism in drug candidates. Trifluoromethyl at Position 4: The electron-withdrawing CF₃ group enhances lipophilicity and may influence binding affinity in biological systems. This group is shared with 6-Methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile, suggesting similar electronic effects .

Physicochemical Properties

- Lipophilicity: The target compound’s cyclopropyl and CF₃ groups likely increase logP compared to non-CF₃ analogs like 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

- Solubility : Hydrophilic substituents (e.g., hydroxyl in 1-Butyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile) improve aqueous solubility, whereas the target compound’s lack of polar groups may limit solubility .

Biological Activity

6-Cyclopropyl-2-oxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile (CAS Number: 861212-38-6) is a pyridine derivative known for its diverse biological activities. This compound has garnered attention in pharmaceutical research due to its potential therapeutic applications, particularly in the fields of oncology and neurology.

- Molecular Formula : C₁₀H₇F₃N₂O

- Molecular Weight : 228.18 g/mol

- Melting Point : 229–232 °C

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its pharmacological properties:

1. Anticancer Activity

Research indicates that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. A study demonstrated that it inhibits the proliferation of human cancer cell lines, including breast and lung cancer cells, through the activation of caspase pathways. The compound's mechanism involves the modulation of key signaling pathways associated with cell survival and apoptosis.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.5 | Caspase activation |

| A549 (Lung Cancer) | 12.3 | Cell cycle arrest |

2. Neuroprotective Effects

Another significant aspect of this compound is its neuroprotective effects. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced damage. The neuroprotective mechanism is believed to involve the inhibition of reactive oxygen species (ROS) production and the upregulation of antioxidant enzymes.

| Model | Effect Observed | Reference |

|---|---|---|

| SH-SY5Y Neurons | Reduced ROS levels | |

| Primary Neurons | Increased cell viability |

3. Antimicrobial Activity

Preliminary studies have also suggested that this compound possesses antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound appears to disrupt bacterial cell wall synthesis.

Case Studies

Several case studies have been documented highlighting the efficacy of this compound:

Case Study 1: Anticancer Efficacy in Mice

A study conducted on mice bearing xenograft tumors showed that administration of the compound resulted in a significant reduction in tumor volume compared to control groups. The study concluded that the compound could be a promising candidate for further development as an anticancer agent.

Case Study 2: Neuroprotection in Stroke Models

In a rat model of ischemic stroke, treatment with this compound resulted in improved neurological scores and reduced infarct size. This suggests potential therapeutic applications in stroke management.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.